
AMG-900
概要
説明
作用機序
AMG-900は、3つのオーロラキナーゼファミリーメンバー(オーロラ-A、オーロラ-B、およびオーロラ-C)の酵素活性を、5ナノモル以下の半数阻害濃度値で阻害することにより、その効果を発揮します 。 腫瘍細胞では、this compoundはオーロラ-Aおよびオーロラ-Bの自己リン酸化、ならびにオーロラ-Bの近位基質であるセリン10におけるヒストンH3のリン酸化を阻害します 。 この阻害は、長時間の有糸分裂停止なしに細胞分裂を中止させ、最終的に細胞死をもたらします .
類似の化合物との比較
This compoundは、AZD1152、MK-0457、およびPHA-739358などの他のオーロラキナーゼ阻害剤と比較されます 。 これらの化合物はオーロラキナーゼも標的としますが、this compoundは、特にタキサン耐性腫瘍細胞株における高い選択性と効力でユニークです 。 類似の化合物には、以下が含まれます。
AZD1152: オーロラ-Bに対して活性を示すオーロラキナーゼ阻害剤。
MK-0457: オーロラ-A、オーロラ-B、およびオーロラ-Cに対して活性を示す汎オーロラキナーゼ阻害剤。
PHA-739358: オーロラ-Bに対して活性を示すオーロラキナーゼ阻害剤.
This compoundの独自性は、他のオーロラキナーゼ阻害剤に抵抗性のある腫瘍細胞株の増殖を阻害する能力と、複数の異種移植片モデルにおける幅広い活性にあります .
生化学分析
Biochemical Properties
AMG-900 inhibits the autophosphorylation of Aurora-A and -B kinases, as well as the phosphorylation of histone H3 on Ser 10, a proximal substrate of Aurora-B . This inhibition disrupts cell division without causing a prolonged mitotic arrest, ultimately leading to cell death .
Cellular Effects
In various cancer cell lines, this compound has been shown to inhibit cell proliferation by inducing polyploidy and apoptosis . It has also been found to potentiate the antiproliferative effects of other drugs, such as paclitaxel and ixabepilone, at low nanomolar concentrations .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the autophosphorylation of Aurora-A and -B kinases . This inhibition disrupts the normal progression of mitosis, leading to the accumulation of cells with more than 4N DNA content and ultimately resulting in cell death .
Temporal Effects in Laboratory Settings
This compound has shown significant inhibition of tumor growth over time in various xenograft models, including multidrug-resistant models . It has also been found to block the phosphorylation of histone H3 in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated significant tumor growth inhibition at various dosage levels . For instance, in mice with established COLO 205 tumors, a dose-dependent inhibition was achieved at all three doses (3.75, 7.5, and 15 mg/kg) .
Transport and Distribution
Given its mechanism of action, it is likely that the compound is transported to the site of Aurora kinases, which are crucial for cell division .
Subcellular Localization
Given its mechanism of action, it is likely that the compound localizes to the site of Aurora kinases, which are crucial for cell division .
準備方法
化学反応の分析
AMG-900は、以下を含むいくつかの種類の化学反応を受けます。
酸化: this compoundは特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。
還元: 還元反応は、this compoundに存在する官能基を修飾するために実行することができます。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および様々な触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Efficacy in Tumor Cell Lines
AMG-900 has shown significant anti-proliferative effects in vitro across a wide range of tumor cell lines. Key findings include:
- Broad Activity : this compound inhibited the proliferation of 26 tumor cell lines at low nanomolar concentrations (EC50 values ranging from 0.7 to 5.3 nmol/L) .
- Resistance to Other Treatments : It was effective against cell lines resistant to paclitaxel and other Aurora kinase inhibitors .
- Mechanism of Action : The compound induces premature mitotic exit without prolonged mitotic arrest, leading to increased cell ploidy and subsequent apoptosis .
In Vivo Studies
In animal models, this compound has shown promising results:
- Xenograft Models : It inhibited the growth of various human tumor xenografts, including multidrug-resistant models .
- Biomarker Identification : The phosphorylation of histone H3 was used as a biomarker for assessing the pharmacodynamics of this compound in tumors .
Phase I Trials
This compound has been evaluated in several clinical trials:
- First-in-Human Study : A study (NCT00858377) assessed safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. The maximum tolerated dose was determined to be 40 mg/day when combined with granulocyte colony-stimulating factor (G-CSF) .
- Response Rates : In patients with chemotherapy-resistant ovarian cancer, partial responses were observed in 10.3% of evaluable patients . However, no objective responses were noted in triple-negative breast cancer or castration-resistant prostate cancer patients .
Combination Therapies
This compound has been investigated for its potential synergistic effects when combined with other agents:
- Histone Deacetylase Inhibitors : Studies suggest that this compound can enhance the efficacy of histone deacetylase inhibitors and microtubule-targeting agents .
- Taxane Resistance : Its ability to overcome taxane resistance makes it a candidate for combination therapy in resistant cancer types .
Case Studies
Several case studies illustrate the clinical applications of this compound:
- Acute Myeloid Leukemia (AML) :
- Breast Cancer :
Summary Table of this compound Applications
類似化合物との比較
AMG-900 is compared with other aurora kinase inhibitors such as AZD1152, MK-0457, and PHA-739358 . While these compounds also target aurora kinases, this compound is unique in its high selectivity and potency, particularly in taxane-resistant tumor cell lines . Similar compounds include:
AZD1152: An aurora kinase inhibitor with activity against aurora-B.
MK-0457: A pan-aurora kinase inhibitor with activity against aurora-A, aurora-B, and aurora-C.
PHA-739358: An aurora kinase inhibitor with activity against aurora-B.
This compound’s uniqueness lies in its ability to inhibit the proliferation of tumor cell lines resistant to other aurora kinase inhibitors and its broad activity in multiple xenograft models .
生物活性
AMG-900 is a potent, orally administered pan-Aurora kinase inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those resistant to traditional treatments. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound targets the Aurora kinase family, specifically inhibiting Aurora A, B, and C. Its inhibitory potency is characterized by the following IC50 values:
- Aurora A : 5 nM
- Aurora B : 4 nM
- Aurora C : 1 nM
These values indicate that this compound is more than tenfold selective for Aurora kinases compared to other kinases such as JNK2 and p38α . The inhibition of Aurora kinases disrupts mitotic processes, leading to premature mitotic exit without cell division, resulting in increased cell ploidy and subsequent apoptosis or senescence in tumor cells .
Preclinical Studies
Preclinical evaluations have demonstrated that this compound effectively inhibits the proliferation of various tumor cell lines, including those resistant to paclitaxel. In vitro studies reported effective inhibition across 26 tumor cell lines with EC50 values ranging from 0.7 nM to 5.3 nM . Notably, this compound has shown activity against taxane-resistant xenograft models in vivo, suggesting its potential utility in overcoming drug resistance .
Table 1: Summary of Preclinical Findings
Study Type | Findings |
---|---|
In vitro | Effective against 26 tumor cell lines; EC50: 0.7 - 5.3 nM |
In vivo | Inhibits growth of taxane-resistant xenografts |
Mechanism | Induces polyploidy and apoptosis via Aurora kinase inhibition |
Clinical Studies
This compound has undergone several clinical trials to assess its safety and efficacy. A Phase 1 study focused on patients with acute myeloid leukemia (AML) revealed manageable toxicity profiles with common adverse effects including nausea (31%), diarrhea (29%), and febrile neutropenia (29%) . The study also highlighted that patients with higher baseline expression of specific genes related to the Aurora pathway were more likely to respond positively to treatment.
Case Study Insights
- AML Patient Response : In a cohort of 35 patients undergoing treatment with this compound, three achieved a complete response with incomplete count recovery (CRi), indicating a response rate of approximately 8.6% .
- Breast Cancer Efficacy : this compound has been shown to potentiate the effects of other chemotherapeutics like paclitaxel and ixabepilone in breast cancer models, highlighting its potential for combination therapies .
特性
IUPAC Name |
N-[4-[3-(2-aminopyrimidin-4-yl)pyridin-2-yl]oxyphenyl]-4-(4-methylthiophen-2-yl)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N7OS/c1-17-15-24(37-16-17)25-20-5-2-3-6-21(20)26(35-34-25)32-18-8-10-19(11-9-18)36-27-22(7-4-13-30-27)23-12-14-31-28(29)33-23/h2-16H,1H3,(H,32,35)(H2,29,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUGFMLRJOCGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC5=C(C=CC=N5)C6=NC(=NC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241526 | |
Record name | AMG-900 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945595-80-2 | |
Record name | N-[4-[[3-(2-Amino-4-pyrimidinyl)-2-pyridinyl]oxy]phenyl]-4-(4-methyl-2-thienyl)-1-phthalazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945595-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AMG-900 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945595802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-900 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMG-900 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-900 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2G075611 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AMG 900?
A1: AMG 900 is a potent and highly selective inhibitor of Aurora kinases A, B, and C. [, , , , ]
Q2: How does AMG 900 interact with its target?
A2: AMG 900 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of Aurora kinases and preventing their activation. [, ]
Q3: What are the downstream consequences of Aurora kinase inhibition by AMG 900?
A3: AMG 900 inhibits Aurora kinase activity, leading to several downstream effects, including:
- Inhibition of Histone H3 phosphorylation: AMG 900 effectively blocks the phosphorylation of Histone H3 on Ser10, a direct substrate of Aurora-B. [, , , ]
- Aborted Cell Division: Treatment with AMG 900 results in disrupted chromosome congression and segregation, ultimately leading to aborted cell division without prolonged mitotic arrest. [, ]
- Polyploidization: AMG 900 induces polyploidization, characterized by an accumulation of cells with >4N DNA content. [, , , , ]
- Apoptosis: AMG 900 induces apoptosis, a programmed cell death pathway, in various cancer cell lines. [, , , , , ]
- Senescence: AMG 900 promotes cellular senescence, a state of irreversible growth arrest, in certain cancer cell lines. []
Q4: How does AMG 900's mechanism of action translate to its antitumor activity?
A4: By inhibiting Aurora kinases, AMG 900 disrupts essential mitotic processes, leading to cell cycle arrest, polyploidization, and apoptosis, ultimately resulting in tumor growth inhibition. [, , ]
Q5: What is the molecular formula and weight of AMG 900?
A5: The molecular formula of AMG 900 is C26H21N7OS. Its molecular weight is 479.56 g/mol. []
Q6: Is there any spectroscopic data available for AMG 900?
A6: The research articles provided do not include specific spectroscopic data for AMG 900.
Q7: What types of cancer have been studied in preclinical models of AMG 900?
A7: AMG 900 has demonstrated preclinical activity against a wide range of cancer types, including:
- Acute Myeloid Leukemia (AML) [, ]
- Ovarian Cancer [, , ]
- Prostate Cancer [, ]
- Breast Cancer [, , ]
- Colon Cancer [, ]
- Lung Cancer []
- Pancreatic Cancer []
- Uterine Cancer []
- Adrenocortical Carcinoma [, , ]
- Medulloblastoma []
- Ewing Sarcoma []
- Glioblastoma [, ]
- Liposarcoma []
Q8: What is the efficacy of AMG 900 in preclinical models?
A8: AMG 900 has shown promising antitumor activity in preclinical studies:
- In vitro: AMG 900 inhibits the proliferation of various cancer cell lines at low nanomolar concentrations. [, , , , , ]
- In vivo: Oral administration of AMG 900 effectively inhibits tumor growth in multiple human xenograft models, including those resistant to taxanes and other chemotherapeutic agents. [, , , , , , ]
Q9: Has AMG 900 been tested in combination with other anti-cancer agents?
A9: Yes, preclinical studies have explored the combination of AMG 900 with various agents:
- Taxanes: AMG 900 enhances the antitumor activity of paclitaxel and docetaxel in breast cancer models. [, ]
- Epothilones: AMG 900 synergizes with ixabepilone, inducing tumor regressions in taxane-resistant breast cancer xenografts. []
- HDAC inhibitors: AMG 900 demonstrates synergistic activity with HDAC inhibitors like vorinostat in prostate cancer models. [, ]
- Cytarabine: AMG 900 potentiates cell killing when combined with cytarabine in certain AML cell lines. []
- Other Chemotherapeutic Agents: AMG 900 shows synergistic or additive effects in combination with doxorubicin, cisplatin, and etoposide in various cancer models. [, , ]
Q10: What are the potential advantages of AMG 900 compared to other Aurora kinase inhibitors?
A10: AMG 900 possesses several characteristics that might translate into clinical advantages:
- Pan-Aurora Kinase Inhibition: AMG 900 targets all three Aurora kinase isoforms, potentially overcoming resistance mechanisms associated with isoform-selective inhibitors. [, , ]
- Activity against Multidrug-Resistant Cells: AMG 900 retains potency against cells resistant to other antimitotic agents, including taxanes and other Aurora kinase inhibitors. [, , ]
- Oral Bioavailability: AMG 900 is orally bioavailable, allowing for convenient administration and potentially improving patient compliance. [, , ]
Q11: What are the next steps in the development of AMG 900 as a potential cancer therapeutic?
A11: Further research is needed to:
Q12: What is the bioavailability of AMG 900?
A12: AMG 900 exhibits good oral bioavailability, ranging from 31% to 104% in fasted animals across different species. [, ] Food intake can influence the rate and extent of absorption. []
Q13: How is AMG 900 metabolized?
A13: AMG 900 is primarily metabolized in the liver. Studies in rats revealed gender differences in metabolic profiles. Male rats favor hydroxylation and subsequent sulfate conjugation on the pyrimidinyl-pyridine side-chain. Female rats favor oxidation on the thiophene ring's methyl group, followed by carboxylic acid formation and conjugation with acyl glucuronide. []
Q14: Which CYP enzymes are involved in AMG 900 metabolism?
A14: CYP phenotyping studies indicate gender-specific or biased CYP isoforms contributing to AMG 900 oxidative metabolism. Male rats predominantly utilize CYP2C11 and CYP2A2, while females favor CYP2C12. []
Q15: What is the primary route of AMG 900 elimination?
A15: Bile is the major route of AMG 900 elimination, with minimal unchanged drug detected, suggesting metabolism is the primary elimination pathway. []
Q16: Can you elaborate on the pharmacokinetic properties of AMG 900?
A16: AMG 900 exhibits low to moderate clearance and a small volume of distribution across tested species. Its terminal elimination half-life varies from 0.6 to 2.4 hours. In humans, the predicted clearance and volume of distribution at steady-state are 27.3 mL/h/kg and 93.9 mL/kg, respectively. The predicted half-life in humans is approximately 2.3 hours. [, ]
Q17: What are the pharmacodynamic effects of AMG 900?
A17: AMG 900 effectively inhibits phosphorylation of histone H3 in tumors and surrogate tissues in a dose- and concentration-dependent manner. The duration of target coverage above the in vivo p-histone H3 IC50 required for antitumor efficacy is over 6 hours per day. []
Q18: Are there any biomarkers for AMG 900 activity?
A18: Phosphorylation of histone H3 (p-histone H3) serves as a pharmacodynamic biomarker for AMG 900 activity. Inhibition of p-histone H3 in tumor and surrogate tissues like bone marrow correlates with AMG 900 plasma concentrations. Skin biopsies may have limited utility as a surrogate tissue for assessing AMG 900 pharmacodynamics due to lower sensitivity to p-histone H3 inhibition. [, ]
Q19: Have any resistance mechanisms to AMG 900 been identified?
A19: While AMG 900 displays activity against some multidrug-resistant cell lines, specific resistance mechanisms haven't been extensively characterized in the provided research. Further investigation is needed to understand potential resistance pathways.
Q20: What are the known toxicities of AMG 900?
A20: In preclinical studies, AMG 900 treatment resulted in transient body weight loss and decreased bone marrow cellularity in mice, consistent with its on-target effects on proliferating cells. [] In a Phase 1 clinical trial in AML patients, the most common adverse events included nausea, diarrhea, febrile neutropenia, fatigue, vomiting, alopecia, dyspnea, epistaxis, mucosal inflammation, and rash. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。